Benzyl 4-(Bromophenyl)-ether-d4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

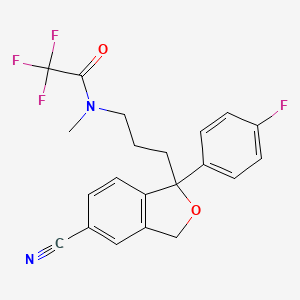

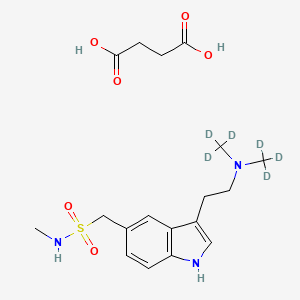

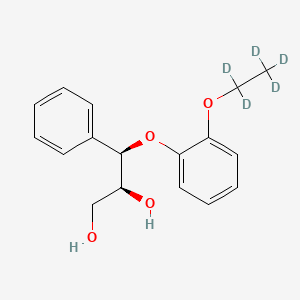

“Benzyl 4-(Bromophenyl)-ether-d4” is also known as “Benzyl 4-bromophenyl ketone” or "Ethanone, 1- (4-bromophenyl)-2-phenyl-" . It has a molecular formula of C14H11BrO . The average mass is 275.141 Da and the monoisotopic mass is 273.999329 Da .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a green, rapid, mild, and highly efficient pathway for the preparation of benzamide derivatives was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . Another synthesis involved various reagents and reaction conditions .

Molecular Structure Analysis

The molecular structure of “Benzyl 4-(Bromophenyl)-ether-d4” can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .

Physical And Chemical Properties Analysis

“Benzyl 4-(Bromophenyl)-ether-d4” has a molecular formula of C14H11BrO . The average mass is 275.141 Da and the monoisotopic mass is 273.999329 Da .

Applications De Recherche Scientifique

Protecting Groups in Organic Synthesis

- Benzyl ether-type protecting groups, like 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, are used for alcohols in organic synthesis. These groups offer stability against oxidizing conditions and can be introduced and removed under specific conditions, making them useful in the direct stereocontrolled synthesis of compounds like beta-mannopyranosides (Crich, Li, & Shirai, 2009).

Antioxidant Properties

- Bromophenols, including those structurally related to benzyl 4-(bromophenyl)-ether-d4, have been identified as potent antioxidants. They exhibit significant antioxidant activity in cellular assays, which is crucial for understanding their potential health benefits and applications (Olsen, Hansen, Isaksson, & Andersen, 2013).

Functionalization of Polymers

- Bromophenyl groups are used to functionalize poly(alkyl aryl ether) dendrimers, a type of polymer. This functionalization is crucial in various chemical reactions, including those leading to the formation of compounds with different properties, such as deuterated and carboxylic acid functionalized dendrimers (Nithyanandhan & Jayaraman, 2006).

Catalytic Reactions

- Catalytic reactions involving benzyl-phenyl ethers, like hydrogenolysis, are significant in the field of organic chemistry. These reactions are part of processes that aim to convert lignocellulosic biomasses into valuable chemicals, showcasing the importance of benzyl ethers in renewable resource utilization (Paone, Beneduci, Corrente, Malara, & Mauriello, 2020).

Antibacterial Properties

- Bromophenols derived from marine algae, structurally similar to benzyl 4-(bromophenyl)-ether-d4, exhibit antibacterial properties. These compounds, through their structural configurations and bromine content, provide essential insights into developing new antibacterial agents (Xu, Fan, Yan, Li, Niu, & Tseng, 2003).

Membrane Applications in Fuel Cells

- Bromophenyl pendant groups are integral to the synthesis of fluorinated poly(aryl ether), which, after phosphonation, may serve as a candidate polymeric electrolyte membrane for fuel cell applications. This showcases the compound's potential in energy technology (Liu, Robertson, Guiver, Shi, Navessin, & Holdcroft, 2006).

Safety And Hazards

“Benzyl 4-(Bromophenyl)-ether-d4” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid dust formation, and avoid getting it in eyes, on skin, or on clothing .

Propriétés

IUPAC Name |

1-bromo-2,3,5,6-tetradeuterio-4-phenylmethoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrO/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-9H,10H2/i6D,7D,8D,9D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUQSGILAXUXMGI-YKVCKAMESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1OCC2=CC=CC=C2)[2H])[2H])Br)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 4-(Bromophenyl)-ether-d4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![rel-(2R,3R)-6-[alpha-(2-Ethoxy-d5-phenoxy)benzyl]morpholin-3-one](/img/structure/B562554.png)

![2-Methyl-6-[(1E,3E)-1,3-pentadien-1-yl]-1,3-benzothiazole](/img/structure/B562558.png)